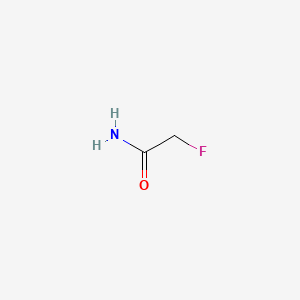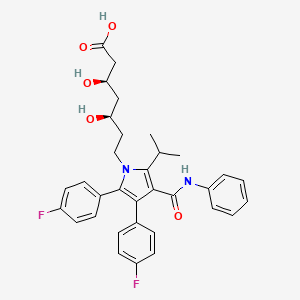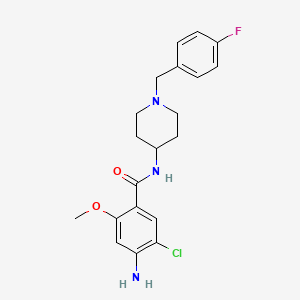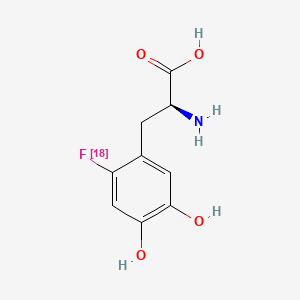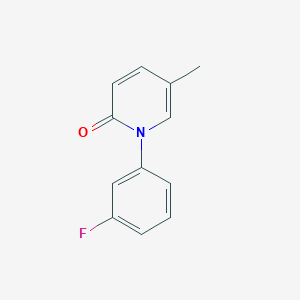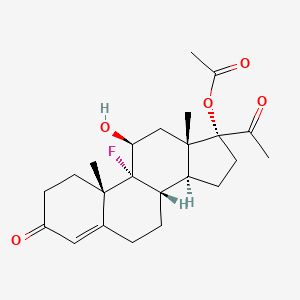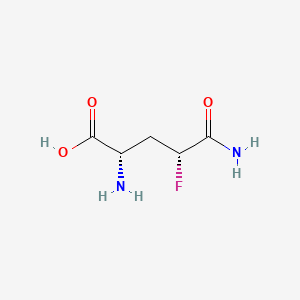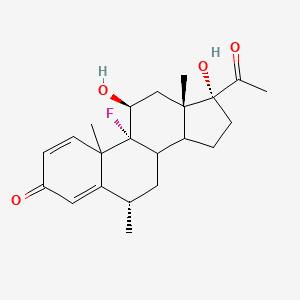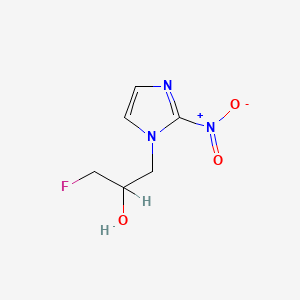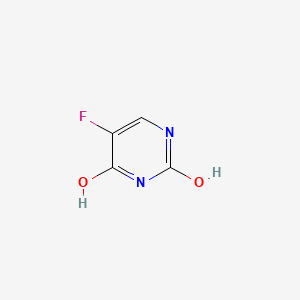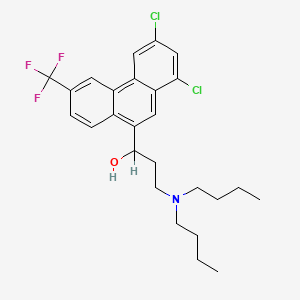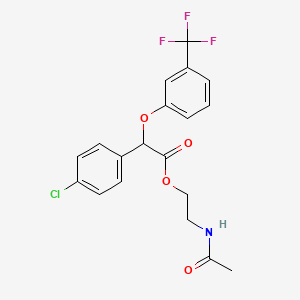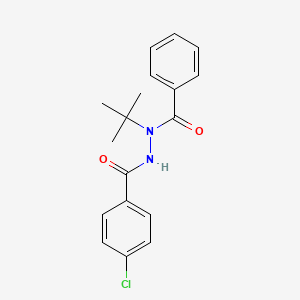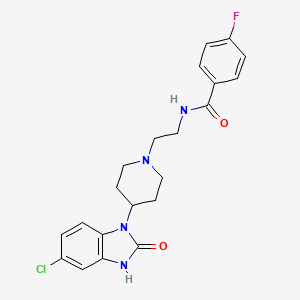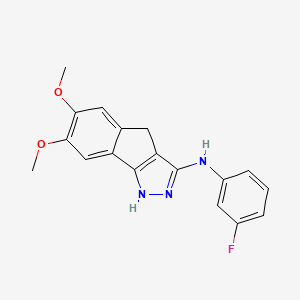
PDGF Receptor Tyrosine Kinase Inhibitor IV
Overview
Description
Scientific Research Applications
Application in Respiratory Research
- Scientific Field: Respiratory Research .
- Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to study the effects of PDGF-BB on the airway tone . The research focuses on the role of PDGF-BB and its receptor PDGFR in the pathogenesis of chronic airway disease .
- Methods of Application: The research uses isolated perfused lungs (IPL) of guinea pigs (GPs) and precision-cut lung slices (PCLS) of GPs and humans . The bronchoconstrictive effects of PDGF-BB and the bronchorelaxant effects of imatinib were studied .
- Results: PDGF-BB led to a contraction of airways. Inhibition of PDGFR- (β) (imatinib/SU6668) prevented the bronchoconstrictive effect of PDGF-BB . The mechanisms beyond PDGF-BB-induced bronchoconstriction include activation of MAP2K and TP-receptors, actin polymerisation and Ca 2+ -sensitisation .
Application in Lung Disease
- Scientific Field: Pulmonary Medicine .
- Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to attenuate platelet-derived growth factor signalling in lung disease . The research focuses on the role of PDGF signalling in pulmonary arterial hypertension (PAH), lung cancer and idiopathic pulmonary fibrosis (IPF) .
- Methods of Application: The research focuses on the PDGF signalling pathways that involve specific ligands and their receptors .
- Results: Aberrant expression and signalling of PDGF ligands and receptors is associated with several connective tissue disorders, and lung diseases such as PAH, lung cancer and IPF .
Application in Angiogenesis Research
- Scientific Field: Angiogenesis Research .
- Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to study the effects of PDGF-RTK in angiogenesis . The research focuses on the role of PDGF-RTK in the in vitro rat aortic ring angiogenesis assay as well as in the in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .
- Methods of Application: The research uses an in vitro rat aortic ring angiogenesis assay and an in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .
- Results: The compound is a potent ATP competitive inhibitor of PDGF-RTK and is active in the in vitro rat aortic ring angiogenesis assay as well as in the in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .
Application in Cancer Research
- Scientific Field: Cancer Research .
- Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to study the antiproliferative properties in several human tumor cell lines .
- Methods of Application: The research focuses on the PDGF signalling pathways that involve specific ligands and their receptors .
- Results: PDGF Receptor Tyrosine Kinase Inhibitor IV displays potent antiproliferative properties in several human tumor cell lines .
Application in Cardiovascular Research
- Scientific Field: Cardiovascular Research .
- Summary of the Application: PDGF Receptor Tyrosine Kinase Inhibitor IV is used to study the effects of PDGF-RTK in neointima formation . The research focuses on the role of PDGF-RTK in a rat carotid artery balloon injury model .
- Methods of Application: The research uses a rat carotid artery balloon injury model .
- Results: The compound is shown to potently inhibit neointima formation in a rat carotid artery balloon injury model .
Future Directions
The future of PDGF Receptor Tyrosine Kinase Inhibitor IV and similar inhibitors lies in their potential use in treating various diseases. For instance, PDGFR-inhibition has been shown to be beneficial in chronic airway diseases such as idiopathic pulmonary fibrosis (IPF) and asthma . Furthermore, next-generation TKIs are being developed and clinically tested, leading to new drug approvals .
properties
IUPAC Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNURMVOKAERHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430890 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
CAS RN |
627518-40-5 | |
| Record name | JNJ-10198409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



